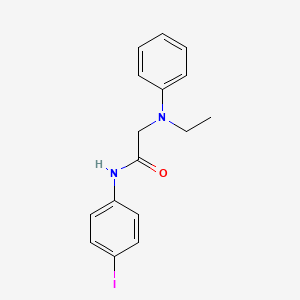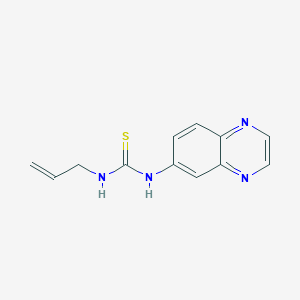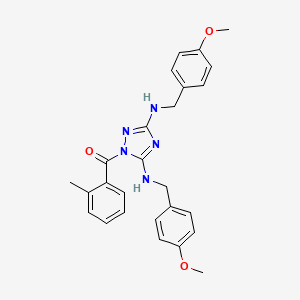![molecular formula C19H22O4 B5209840 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA belongs to the family of benzaldehyde derivatives and is a yellow crystalline powder.
Mécanisme D'action
The mechanism of action of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been proposed that 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde exerts its biological activities by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde also has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the study of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde. One possible direction is the synthesis of novel 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanism of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde's biological activities. In addition, the development of new analytical methods for the detection of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde and its derivatives is also a promising direction for future research.
Conclusion:
In conclusion, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde and to develop new 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde derivatives with improved pharmacological properties.
Méthodes De Synthèse
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with 3-chloropropyl methoxybenzene under basic conditions, followed by the reaction with benzaldehyde. Other methods include the reaction of 3,5-dimethylphenol with 3-bromopropyl methoxybenzene under basic conditions, followed by the reaction with 3-methoxybenzaldehyde.
Applications De Recherche Scientifique
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In material science, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of novel materials, including liquid crystals and polymers. In analytical chemistry, 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-9-15(2)11-17(10-14)22-7-4-8-23-18-6-5-16(13-20)12-19(18)21-3/h5-6,9-13H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKECDFFLRQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6458714 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)

![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)




![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)